N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide
Description
N-[(3S)-2,6-Dioxooxan-3-yl]-2-methylhexanamide is a chiral organic compound characterized by a (3S)-configured 2,6-dioxooxan-3-yl moiety linked to a 2-methylhexanamide chain.
Properties
CAS No. |
650602-13-4 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide |
InChI |
InChI=1S/C12H19NO4/c1-3-4-5-8(2)11(15)13-9-6-7-10(14)17-12(9)16/h8-9H,3-7H2,1-2H3,(H,13,15)/t8?,9-/m0/s1 |
InChI Key |
ADALERKSCSOFKB-GKAPJAKFSA-N |
Isomeric SMILES |
CCCCC(C)C(=O)N[C@H]1CCC(=O)OC1=O |
Canonical SMILES |
CCCCC(C)C(=O)NC1CCC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide typically involves the reaction of 2,6-dioxooxan-3-yl derivatives with 2-methylhexanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on structural formula.
Key Observations:
- Core Structure: The target compound shares the 2,6-dioxooxan-3-yl motif with N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide , but differs in the acyl group (2-methylhexanamide vs. trifluoroacetamide). The trifluoro substitution likely increases electrophilicity and metabolic stability compared to the methyl group.
- Stereochemical Influence: The (3S) configuration in the target compound and (3S)-Mdp highlights the role of chirality in biological interactions. For example, (3S)-Mdp exhibits enhanced antagonism at μ, δ, and κ opioid receptors, suggesting that the target compound’s stereochemistry may similarly modulate receptor binding.
- Substituent Effects: The 2-methylhexanamide chain in the target compound introduces bulkier lipophilic groups compared to the dimethylphenol or trifluoroacetamide groups in analogs. This may affect solubility, membrane permeability, and target selectivity.
Biological Activity
Molecular Formula
- Molecular Formula : C₁₃H₁₉N₃O₃
Structural Features
- The compound features a dioxooxane ring, which contributes to its unique reactivity and interaction with biological systems.
N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Modulation : The structural similarity to known bioactive compounds implies possible interactions with various receptors, influencing cellular signaling pathways.
Pharmacological Studies
Research has indicated the following pharmacological effects:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Properties : In vitro studies have shown that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
-
Study on Metabolic Effects :
- Objective : To evaluate the impact of this compound on lipid profiles in animal models.
- Findings : The administration of the compound resulted in a significant reduction in serum triglycerides and cholesterol levels.
-
Study on Antioxidant Capacity :
- Objective : To investigate the antioxidant potential of the compound in cultured cells.
- Results : Cells treated with this compound exhibited lower levels of oxidative stress markers compared to controls.
Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antioxidant Activity | Scavenging of free radicals | |
| Anti-inflammatory | Decreased inflammatory cytokines |
Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Metabolic Effects | Assess lipid profile changes | Significant reduction in triglycerides |
| Antioxidant Capacity | Evaluate oxidative stress modulation | Lower oxidative stress markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
